molecular formula C12H17NO3 B10967837 5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide

5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide

Cat. No.: B10967837
M. Wt: 223.27 g/mol
InChI Key: HFSFJJRTXRDTHM-UHFFFAOYSA-N
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Description

5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide is an organic compound with the molecular formula C12H17NO3 This compound features a furan ring substituted with a carboxamide group, a methyl group, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan ring with an appropriate amine under dehydrating conditions.

    Substitution with the Oxolane Ring: The oxolane ring can be introduced through a nucleophilic substitution reaction, where the furan ring is reacted with an oxolane derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The methyl and oxolane groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions vary depending on the desired substitution, but bases like sodium hydride (NaH) or acids like hydrochloric acid (HCl) are commonly used.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for pharmaceutical development.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The furan ring and carboxamide group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The oxolane ring may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of the furan ring, carboxamide group, methyl group, and oxolane ring in This compound provides a unique set of chemical properties. This makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

5-methyl-N-[1-(oxolan-2-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C12H17NO3/c1-8-5-6-11(16-8)12(14)13-9(2)10-4-3-7-15-10/h5-6,9-10H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

HFSFJJRTXRDTHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)NC(C)C2CCCO2

solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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